molecular formula C13H18N2OS B5821479 N-(3,5-dimethylphenyl)-4-morpholinecarbothioamide

N-(3,5-dimethylphenyl)-4-morpholinecarbothioamide

Cat. No. B5821479
M. Wt: 250.36 g/mol
InChI Key: LBOHYRYPUYMMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-morpholinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMTS and is a member of the thioamide family of compounds.

Mechanism of Action

The mechanism of action of DMTS is not fully understood, but it is believed to be due to its ability to inhibit the activity of various enzymes and proteins. DMTS has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of various kinases and transcription factors, which play a role in cell signaling and gene expression.
Biochemical and Physiological Effects:
DMTS has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of inflammatory cytokines, which play a role in the inflammatory response. Additionally, DMTS has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTS in lab experiments is its wide range of potential applications. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties, among others. Additionally, DMTS is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using DMTS is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DMTS. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has been shown to enhance the activity of some anticancer drugs, and further research in this area may lead to the development of more effective cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of DMTS and its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of DMTS involves the reaction between 3,5-dimethylaniline and carbon disulfide followed by the reaction with morpholine. The final product is obtained by the addition of hydrochloric acid and filtration.

Scientific Research Applications

DMTS has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. DMTS has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models. Additionally, DMTS has been studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms.

properties

IUPAC Name

N-(3,5-dimethylphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-7-11(2)9-12(8-10)14-13(17)15-3-5-16-6-4-15/h7-9H,3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOHYRYPUYMMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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